Proscaline (4-propoxy-3,5-dimethoxyphenethylamine), CAS 39201-78-0, is a synthetic phenethylamine and a direct structural analog of mescaline, characterized by the replacement of the 4-methoxy group with a bulkier 4-propoxy chain [1]. In procurement contexts, it is primarily sourced as an analytical reference standard for forensic toxicology and as a highly specific pharmacological tool for neuroreceptor mapping. The extended alkoxy chain significantly alters the molecule's lipophilicity (XLogP3 = 1.7) and molecular weight (239.31 g/mol) compared to its parent compound, driving distinct pharmacokinetic and chromatographic behaviors [1]. For industrial and academic buyers, Proscaline represents a critical material for validating high-resolution mass spectrometry (HRMS) libraries and conducting structure-activity relationship (SAR) studies on the 5-HT2A receptor's lipophilic binding pocket.
Substituting Proscaline with more common phenethylamines like mescaline or its shorter-chain analog escaline compromises both analytical accuracy and pharmacological resolution. In forensic and toxicological screening, generic phenethylamine class standards cannot resolve the specific +28 Da mass shift and distinct chromatographic retention times caused by Proscaline's 4-propoxy group, leading to critical false negatives or misidentifications in LC-MS/MS workflows [1]. Furthermore, in neuropharmacological assays, mescaline fails as a functional substitute because it lacks the necessary lipophilic bulk to fully probe the 4-position cavity of the 5-HT2A receptor, resulting in drastically lower binding affinities and requiring significantly higher dosing volumes to achieve comparable in vivo behavioral responses [2]. Consequently, exact procurement of Proscaline is mandatory for precise SAR mapping and legally defensible analytical screening.
For forensic and toxicological screening, Proscaline provides a distinct analytical signature that prevents cross-identification with other phenethylamines. Proscaline possesses a molecular weight of 239.31 g/mol, creating a precise +28.05 Da mass shift compared to mescaline (211.26 g/mol) [1]. This mass difference, combined with an increased lipophilicity (XLogP3 = 1.7), ensures complete chromatographic resolution and distinct collision-induced dissociation (CID) fragmentation patterns in high-resolution mass spectrometry (HRMS) workflows [2].
| Evidence Dimension | Molecular mass and lipophilicity (XLogP3) for chromatographic separation |
| Target Compound Data | Proscaline: MW 239.31 g/mol, XLogP3 = 1.7 |
| Comparator Or Baseline | Mescaline: MW 211.26 g/mol, lower lipophilicity |
| Quantified Difference | +28.05 Da mass shift and extended retention time due to the propoxy aliphatic chain |
| Conditions | Liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) and in silico property calculation |
Forensic laboratories must procure the exact Proscaline reference standard to accurately calibrate retention times and prevent false-positive identifications of designer drugs in seized materials.
In laboratory procurement, selecting the correct chemical form of Proscaline is critical for reproducible dosing and long-term storage. While Proscaline freebase (CAS 39201-78-0) exists as an oil that is susceptible to oxidative degradation and difficult to weigh accurately, Proscaline hydrochloride (CAS 61367-69-9) is a stable crystalline solid . The hydrochloride salt provides superior shelf-life stability and reliable aqueous solubility, ensuring consistent molarity in stock solutions for both in vitro assays and in vivo injections.
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Proscaline hydrochloride (CAS 61367-69-9): Stable crystalline solid, easily soluble |
| Comparator Or Baseline | Proscaline freebase (CAS 39201-78-0): Oily liquid, susceptible to degradation |
| Quantified Difference | Transition to the HCl salt enables accurate gravimetric measurement and extended shelf life without degradation |
| Conditions | Standard laboratory storage and stock solution preparation for biological assays |
Procurement teams should specifically source Proscaline hydrochloride over the freebase to guarantee accurate dosing, minimize handling errors, and extend the shelf life of the reference material.
In murine models assessing 5-HT2A receptor-mediated behavioral responses, Proscaline demonstrates significantly higher potency than its shorter-chain analogs. Quantitative head-twitch response (HTR) assays reveal that Proscaline achieves an ED50 of 8.09 μmol/kg, whereas escaline requires 11.2 μmol/kg and mescaline requires 26.3 μmol/kg to elicit the same response [1]. This establishes Proscaline as approximately three times more potent than mescaline in vivo.
| Evidence Dimension | Median effective dose (ED50) for Head-Twitch Response in C57BL/6J mice |
| Target Compound Data | Proscaline: 8.09 μmol/kg |
| Comparator Or Baseline | Mescaline: 26.3 μmol/kg; Escaline: 11.2 μmol/kg |
| Quantified Difference | Proscaline is ~3.25x more potent than mescaline and ~1.38x more potent than escaline |
| Conditions | In vivo HTR assay in male C57BL/6J mice, calculated via nonlinear regression of biphasic dose-response data |
Researchers can utilize lower doses of Proscaline to achieve robust 5-HT2A activation, minimizing vehicle-related artifacts and improving signal-to-noise ratios in behavioral pharmacology models.
The structural modification from a 4-methoxy group (mescaline) to a 4-propoxy group (Proscaline) fundamentally alters the molecule's interaction with serotonergic targets. In vitro binding assays demonstrate that extending the 4-alkoxy substituent in the scaline class increases 5-HT2A and 5-HT2C receptor binding affinities by up to 63-fold and 34-fold, respectively, compared to the mescaline baseline[1]. This enhanced affinity is driven by the propoxy chain's optimal fit within the lipophilic cavity of the receptor's binding pocket.
| Evidence Dimension | In vitro binding affinity (Ki) enhancement at 5-HT2A and 5-HT2C receptors |
| Target Compound Data | 4-propoxy substituted scalines (Proscaline class) exhibit high-affinity binding |
| Comparator Or Baseline | Mescaline (4-methoxy substitution) |
| Quantified Difference | Up to 63-fold increase in 5-HT2A affinity and 34-fold increase in 5-HT2C affinity relative to mescaline |
| Conditions | In vitro binding assays using target-specific transfected cells expressing human 5-HT2A/2C receptors |
Procuring Proscaline is essential for structural biologists and medicinal chemists aiming to probe the maximum steric bulk tolerance of the 5-HT2A receptor's 4-position binding site.
Due to its distinct molecular mass (239.31 g/mol) and lipophilicity profile, Proscaline is an indispensable certified reference material for forensic laboratories. It is utilized to calibrate retention times and validate collision-induced dissociation (CID) fragmentation spectra in LC-HRMS/MS and GC-MS workflows, ensuring accurate differentiation from mescaline and escaline in novel psychoactive substance (NPS) screening[1].
Proscaline's 4-propoxy substitution provides up to a 63-fold increase in 5-HT2A binding affinity compared to mescaline [2]. This makes it a critical pharmacological tool for structural biologists and medicinal chemists studying the steric boundaries and lipophilic tolerance of the 5-HT2A receptor's binding pocket, aiding in the rational design of novel serotonergic therapeutics.
With an established Head-Twitch Response (HTR) ED50 of 8.09 μmol/kg in mice, Proscaline is highly suited for in vivo behavioral assays requiring a potent, non-alpha-methylated phenethylamine [3]. Its use allows researchers to achieve robust 5-HT2A-mediated behavioral outputs at lower doses than mescaline, reducing the risk of off-target effects or vehicle-induced stress in murine models.